Oxo{[2-(2-sulfanylpropanamido)ethyl]amino}ethanethioic S-acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxo{[2-(2-sulfanylpropanamido)ethyl]amino}ethanethioic S-acid is a complex organic compound with a unique structure that includes both sulfur and amide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Oxo{[2-(2-sulfanylpropanamido)ethyl]amino}ethanethioic S-acid typically involves multiple steps. One common method includes the reaction of 2-sulfanylpropanamide with ethylenediamine under controlled conditions to form the intermediate compound. This intermediate is then reacted with ethanethioic acid to yield the final product. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters is crucial to maintain consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxo{[2-(2-sulfanylpropanamido)ethyl]amino}ethanethioic S-acid can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The amide and amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the sulfur atoms can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to the formation of various substituted derivatives of the original compound.
Applications De Recherche Scientifique
Oxo{[2-(2-sulfanylpropanamido)ethyl]amino}ethanethioic S-acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs targeting specific enzymes or pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which Oxo{[2-(2-sulfanylpropanamido)ethyl]amino}ethanethioic S-acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfur and amide groups in the compound can form specific interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-oxo-2-{[2-(2-oxo-1-imidazolidinyl)ethyl]amino}ethoxy)acetic acid
- 2- ( {2-oxo-2- [ (2-oxo-3-azepanyl)amino]ethyl}sulfanyl)acetic acid
Uniqueness
Oxo{[2-(2-sulfanylpropanamido)ethyl]amino}ethanethioic S-acid is unique due to its specific combination of sulfur and amide functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
106664-30-6 |
---|---|
Formule moléculaire |
C7H12N2O3S2 |
Poids moléculaire |
236.3 g/mol |
Nom IUPAC |
2-oxo-2-[2-(2-sulfanylpropanoylamino)ethylamino]ethanethioic S-acid |
InChI |
InChI=1S/C7H12N2O3S2/c1-4(13)5(10)8-2-3-9-6(11)7(12)14/h4,13H,2-3H2,1H3,(H,8,10)(H,9,11)(H,12,14) |
Clé InChI |
BHBFERONDIFLIW-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NCCNC(=O)C(=O)S)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.